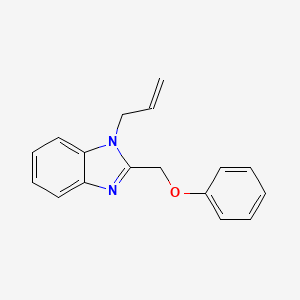

1-Allyl-2-phenoxymethyl-1H-benzoimidazole

Übersicht

Beschreibung

Synthesis Analysis

A study reports a simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained and separated easily using hexane and water to wash, respectively .Chemical Reactions Analysis

A research paper discusses the antiproliferative activity of benzimidazole compounds tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines . All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Benzimidazole derivatives, including 1-Allyl-2-phenoxymethyl-1H-benzoimidazole, have been studied for their potential as anticancer agents . The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was a contributing factor influencing the anticancer activity .

Antimicrobial Activity

Benzimidazole compounds have been studied for their antimicrobial activities . The antiproliferative activity of benzimidazole compounds was tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .

Anti-Inflammatory Agents

Benzimidazole is known to possess anti-inflammatory properties . This suggests that 1-Allyl-2-phenoxymethyl-1H-benzoimidazole could potentially be used in the treatment of inflammatory conditions.

Antifungal Agents

Benzimidazole has been reported to have antifungal properties . This suggests that 1-Allyl-2-phenoxymethyl-1H-benzoimidazole could potentially be used in the treatment of fungal infections.

Antiviral Agents

Benzimidazole has been reported to have antiviral properties . This suggests that 1-Allyl-2-phenoxymethyl-1H-benzoimidazole could potentially be used in the treatment of viral infections.

Analgesic Agents

Benzimidazole is known to possess analgesic properties . This suggests that 1-Allyl-2-phenoxymethyl-1H-benzoimidazole could potentially be used as a pain reliever.

Wirkmechanismus

Target of Action

Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit antimicrobial and antiproliferative activities . They have been found to be effective against selected Gram-negative and positive bacterial and fungal species .

Mode of Action

It’s known that the antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .

Biochemical Pathways

Given the antimicrobial and antiproliferative activities of benzimidazole derivatives, it can be inferred that the compound likely interacts with pathways related to cell growth and division .

Result of Action

Benzimidazole derivatives have been found to exhibit antimicrobial and antiproliferative activities, suggesting that they may inhibit the growth of certain bacterial and fungal species, as well as cancer cells .

Eigenschaften

IUPAC Name |

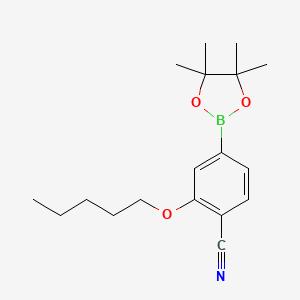

2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAYEDDOAXHBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320453 | |

| Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole | |

CAS RN |

381180-61-6 | |

| Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)

![N-(4-bromophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456441.png)

![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2456450.png)

![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)

![5-Benzyl-2-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2456454.png)